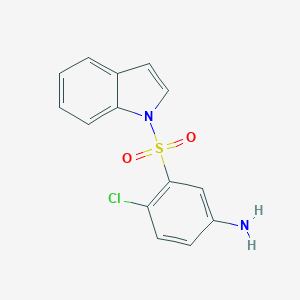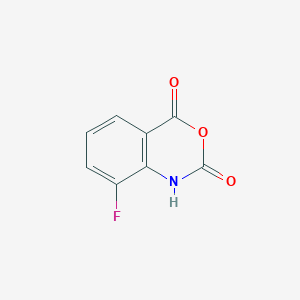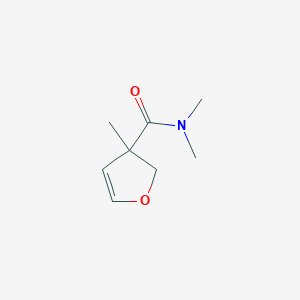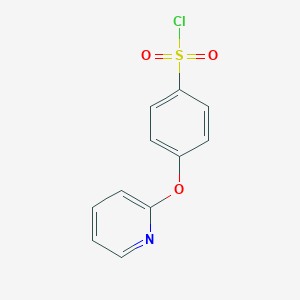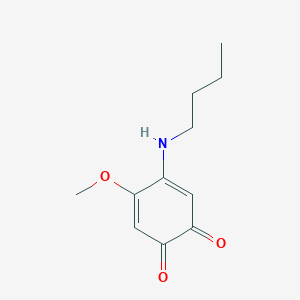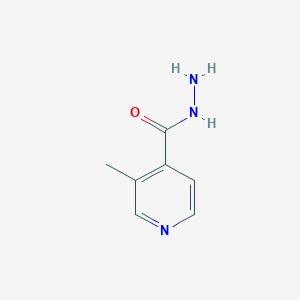
3-Methylpyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyridine-4-carbohydrazide, also known as 3-MPCH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyridine and belongs to the family of carbohydrazides.
Aplicaciones Científicas De Investigación
3-Methylpyridine-4-carbohydrazide has been used in various scientific research applications, including as a ligand for metal ion coordination, as a building block for the synthesis of other organic compounds, and as a starting material for the preparation of biologically active molecules. It has also been used in the synthesis of pyridine-based Schiff bases and their metal complexes, which have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-Methylpyridine-4-carbohydrazide is not well understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These metal complexes have been found to exhibit biological activities, such as antimicrobial and anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methylpyridine-4-carbohydrazide and its metal complexes have significant biochemical and physiological effects. For example, 3-Methylpyridine-4-carbohydrazide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-Methylpyridine-4-carbohydrazide has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methylpyridine-4-carbohydrazide in lab experiments is its relatively low cost and easy availability. It is also stable under normal laboratory conditions, making it easy to store and handle. However, one limitation of using 3-Methylpyridine-4-carbohydrazide is its low solubility in water, which may limit its use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the use of 3-Methylpyridine-4-carbohydrazide in scientific research. One potential application is in the development of new antimicrobial agents, as 3-Methylpyridine-4-carbohydrazide has shown promising activity against various bacterial strains. Another potential direction is in the development of new anticancer agents, as 3-Methylpyridine-4-carbohydrazide and its metal complexes have shown activity against several cancer cell lines. Additionally, further research is needed to understand the mechanism of action of 3-Methylpyridine-4-carbohydrazide and its metal complexes, which may lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-Methylpyridine-4-carbohydrazide involves the reaction between 3-methylpyridine and hydrazine hydrate in the presence of a catalyst. The reaction takes place at a temperature range of 90-100°C and yields 3-Methylpyridine-4-carbohydrazide as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Propiedades
Número CAS |
176178-87-3 |
|---|---|
Nombre del producto |
3-Methylpyridine-4-carbohydrazide |
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
Clave InChI |
HHZDNZXTCHLEDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)C(=O)NN |
SMILES canónico |
CC1=C(C=CN=C1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



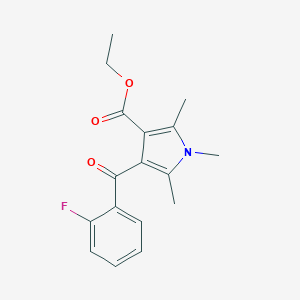
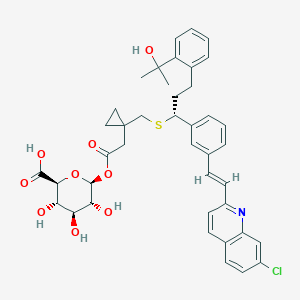
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
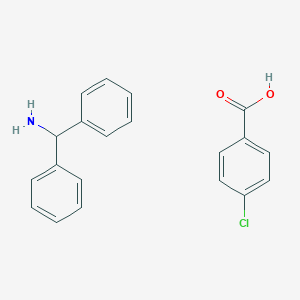
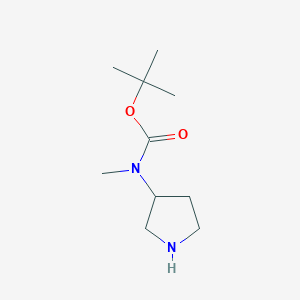
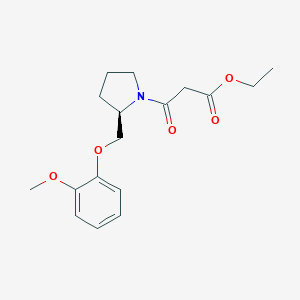
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)
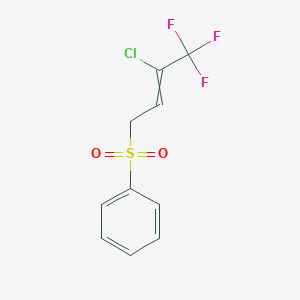
![1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B65489.png)
